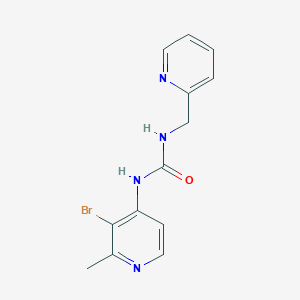![molecular formula C10H13ClFNO2S B6623557 N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research areas. CFMS is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide is not fully understood. However, it has been suggested that N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide inhibits the activity of enzymes involved in the biosynthesis of certain molecules, including prostaglandins and leukotrienes. N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has also been shown to inhibit the activity of certain transporters, including the multidrug resistance-associated protein 1 (MRP1).
Biochemical and Physiological Effects:
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neuroscience, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation. In immunology, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide is also stable under normal laboratory conditions. However, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has some limitations. It is relatively expensive, and its mechanism of action is not fully understood. N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide research. In cancer research, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide could be further investigated for its potential as a chemotherapeutic agent. In neuroscience, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide could be investigated for its potential as a treatment for neurodegenerative diseases. In immunology, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide could be investigated for its potential as an anti-inflammatory agent. Further studies are needed to fully understand the mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide and its potential applications in various research areas.
Conclusion:
In conclusion, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various research areas. N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide can be synthesized using various methods, and it has been shown to have potential applications in cancer research, neuroscience, and immunology. N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Further studies are needed to fully understand the mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide and its potential applications in various research areas.
Méthodes De Synthèse
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide can be synthesized using various methods, including the reaction of 2-chloro-5-fluorobenzylamine with methyl ethanesulfonate in the presence of a base. Another method involves the reaction of 2-chloro-5-fluorobenzylamine with methyl ethanesulfonate in the presence of sodium hydride. The yield of N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has potential applications in various research areas, including cancer research, neuroscience, and immunology. N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. In immunology, N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c1-3-16(14,15)13(2)7-8-6-9(12)4-5-10(8)11/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYQBAXQZOPQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)CC1=C(C=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)

![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)

![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)

![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![1,3-dimethyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B6623542.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)